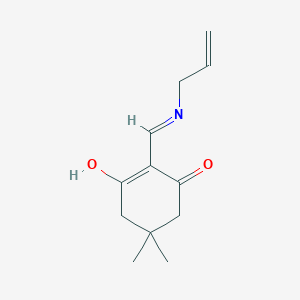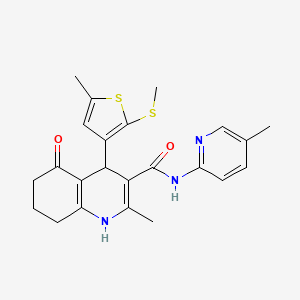
Cyclohexane-1,3-dione, 2-allylaminomethylene-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane-1,3-dione, 2-allylaminomethylene-5,5-dimethyl- (also known by its IUPAC name: 2-[(2-propen-1-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione) is a fascinating organic compound with the molecular formula C12H17NO2. Its average mass is approximately 207.27 Da . This compound features a cyclohexane ring with two carbonyl groups and an allylamine substituent.
Méthodes De Préparation
Synthetic Routes:
-
Aldol Condensation
- Cyclohexane-1,3-dione can be synthesized via aldol condensation of cyclohexanone with formaldehyde.
- The reaction involves the formation of a β-hydroxyketone intermediate, which then undergoes dehydration to yield the desired compound.
-
Knoevenagel Reaction
- Another method involves the Knoevenagel reaction between cyclohexane-1,3-dione and an allylamine derivative.
- The reaction proceeds under basic conditions, resulting in the formation of the target compound.
Industrial Production:
- Industrial-scale production methods may involve modifications of these synthetic routes, optimization for yield, and purification steps.
Analyse Des Réactions Chimiques
Cyclohexane-1,3-dione, 2-allylaminomethylene-5,5-dimethyl- participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl groups may yield corresponding alcohols.
Substitution: The allylamine substituent can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like strong bases (e.g., sodium hydroxide), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate) are commonly used.
Major Products: The specific products depend on reaction conditions and substituents.
Applications De Recherche Scientifique
Cyclohexane-1,3-dione, 2-allylaminomethylene-5,5-dimethyl- finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: It may serve as a precursor for bioactive compounds.
Medicine: Research explores its potential as a drug scaffold.
Industry: It could be used in the synthesis of specialty chemicals.
Mécanisme D'action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
- While I couldn’t find direct analogs, its unique allylamine substituent sets it apart.
- Similar compounds include other cyclohexanediones and allylamine derivatives.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-hydroxy-5,5-dimethyl-2-(prop-2-enyliminomethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H17NO2/c1-4-5-13-8-9-10(14)6-12(2,3)7-11(9)15/h4,8,14H,1,5-7H2,2-3H3 |
Clé InChI |
LCEGCCDAZKUHEY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C(=O)C1)C=NCC=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11631383.png)
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11631390.png)
![(6Z)-2-butyl-6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631396.png)
![Ethyl 4-[(2-ethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11631402.png)
![Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11631408.png)
![7-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631415.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631418.png)
![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631419.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11631422.png)


![(5Z)-2-(4-bromophenyl)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11631437.png)

![Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11631460.png)
